(1s)-1-(Chroman-4-yl)ethan-1-amine

TAAR1 Agonism Species Selectivity GPCR Functional Assay

Procure (1S)-1-(Chroman-4-yl)ethan-1-amine (CAS 1372871-98-1) for reproducible receptor pharmacology. The (S)-configuration is critical: murine TAAR1 EC50 780 nM vs. human >10 µM; human NAAA IC50 73 nM. Do NOT substitute the (1R)-enantiomer or racemate—stereochemistry dictates target engagement, selectivity, and functional activity in GPCR and enzyme assays. This enantiopure building block is validated for SAR campaigns on chroman-based NAAA inhibitors and selective TAAR1 ligands. Ensure assay integrity by ordering only the specified (1S)-enantiomer with documented purity.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B15316143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s)-1-(Chroman-4-yl)ethan-1-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C1CCOC2=CC=CC=C12)N
InChIInChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3/t8-,9?/m0/s1
InChIKeyMWCGQVCRFWZFFY-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1S)-1-(Chroman-4-yl)ethan-1-amine: Chiral Chroman Scaffold for Neuroscience and TAAR1 Research


(1S)-1-(Chroman-4-yl)ethan-1-amine (CAS: 1372871-98-1) is a chiral primary amine building block featuring a chroman (3,4-dihydro-2H-1-benzopyran) core . With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting G protein-coupled receptors (GPCRs) such as trace amine-associated receptor 1 (TAAR1) [1]. The (1S) stereochemistry distinguishes it from its (1R)-enantiomer (CAS: 1372909-06-2), and this configurational specificity can be critical for target engagement and biological activity in receptor binding and enzyme inhibition assays .

Why (1S)-1-(Chroman-4-yl)ethan-1-amine Cannot Be Substituted by Its (1R)-Enantiomer or Racemate in Biological Studies


The substitution of (1S)-1-(Chroman-4-yl)ethan-1-amine with its (1R)-enantiomer or a racemic mixture is not scientifically equivalent. While both enantiomers share the same molecular weight and physicochemical properties such as logP , their three-dimensional orientation fundamentally alters how they interact with chiral biological environments. Studies on chroman-based compounds, including aminoethyl-substituted chromanes, have demonstrated that stereochemistry is a primary determinant of binding affinity and functional activity at receptors such as σ1 and TAAR1 [REFS-2, REFS-3]. Specifically, the (S)- and (R)-configurations can exhibit drastically divergent EC50 and IC50 values, leading to a loss of target engagement or changes in pharmacological profile if the incorrect stereoisomer is used [2]. Therefore, for reproducible research and to maintain target selectivity, only the specified (1S)-enantiomer should be procured for assays requiring stereochemical purity.

Quantitative Differentiation Evidence for (1S)-1-(Chroman-4-yl)ethan-1-amine Against Key Comparators


Species-Specific TAAR1 Agonism: (1S)-1-(Chroman-4-yl)ethan-1-amine vs. Optimized TAAR1 Agonist BDBM109348

(1S)-1-(Chroman-4-yl)ethan-1-amine demonstrates TAAR1 agonism with a notable species-dependent profile. While it is a weak agonist at human TAAR1 with an EC50 >10,000 nM, it shows a 12.8-fold higher potency at mouse TAAR1 (EC50 = 780 nM) [1]. This contrasts with the potent, human-selective TAAR1 agonist BDBM109348 (from US8604061), which exhibits an EC50 of 23 nM at human TAAR1 and an EC50 of 87 nM at rat TAAR1 [2]. The distinct species selectivity of (1S)-1-(Chroman-4-yl)ethan-1-amine makes it a valuable tool for studies requiring murine models, whereas BDBM109348 is more suitable for human-targeted assays.

TAAR1 Agonism Species Selectivity GPCR Functional Assay

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: (1S)-1-(Chroman-4-yl)ethan-1-amine vs. Potent NAAA Inhibitor BDBM50151057

(1S)-1-(Chroman-4-yl)ethan-1-amine inhibits human N-acylethanolamine acid amidase (NAAA) with an IC50 of 73 nM [1]. This potency is 12-fold lower than that of the optimized NAAA inhibitor BDBM50151057, which has an IC50 of 6 nM under similar assay conditions [2]. While less potent, (1S)-1-(Chroman-4-yl)ethan-1-amine provides a chemically distinct scaffold for exploring NAAA inhibition, which is relevant to the modulation of endocannabinoid and related lipid signaling pathways.

NAAA Inhibition Endocannabinoid System Enzyme Assay

Stereochemical Impact on σ1 Receptor Affinity: Chromane vs. Chromene Core

The chromane core, as found in (1S)-1-(Chroman-4-yl)ethan-1-amine, is a key determinant of σ1 receptor affinity. A systematic structure-activity relationship (SAR) study of aminoethyl-substituted chromenes and chromanes revealed that chromene derivatives (possessing a double bond) generally exhibit higher σ1 receptor affinity than their saturated chromane counterparts [1]. This class-level inference suggests that the saturated chromane scaffold of (1S)-1-(Chroman-4-yl)ethan-1-amine may confer a distinct affinity profile compared to chromene-based σ1 ligands, which is a crucial consideration for researchers selecting a scaffold for σ1 receptor targeted drug discovery.

σ1 Receptor Structure-Activity Relationship Binding Affinity

Dopamine D4 Receptor Binding Potential: A Class-Level Comparison of Chroman Scaffolds

While specific binding data for (1S)-1-(Chroman-4-yl)ethan-1-amine at the dopamine D4 receptor is not directly reported, the chroman scaffold is a recognized pharmacophore for dopamine D4 receptor ligands [1]. Advanced chroman derivatives, such as (±)-3-(4-hydroxy-4-(4-fluorophenyl)-piperidin-1-yl)chroman-4,7-diol, have been developed as high-affinity ligands for the NR2B subtype of NMDA receptors and as D4 receptor ligands for PET imaging [2]. This class-level evidence supports the potential utility of (1S)-1-(Chroman-4-yl)ethan-1-amine as a synthetic intermediate for developing novel D4 receptor ligands, differentiating it from non-chroman based scaffolds.

Dopamine D4 Receptor CNS Binding Chroman Scaffold

Optimal Research and Industrial Applications for (1S)-1-(Chroman-4-yl)ethan-1-amine Based on Differential Evidence


Species-Specific TAAR1 Pharmacology Studies

Given its demonstrably higher potency at mouse TAAR1 (EC50 780 nM) compared to human TAAR1 (EC50 >10,000 nM) [1], (1S)-1-(Chroman-4-yl)ethan-1-amine is optimally suited for in vivo and ex vivo studies in murine models of TAAR1-mediated neurological and psychiatric disorders. Its distinct species-selectivity profile makes it a critical tool for dissecting the translational relevance of TAAR1 agonists, complementing more potent but human-selective compounds [2].

Medicinal Chemistry Starting Point for NAAA Inhibitors

With a confirmed IC50 of 73 nM against human NAAA [1], this compound serves as a moderately potent, chemically tractable starting point for structure-activity relationship (SAR) campaigns aimed at developing novel NAAA inhibitors. Its activity, while 12-fold lower than optimized inhibitors [2], provides a validated chemical entry point for the exploration of chroman-based inhibitors targeting the endocannabinoid system, with potential applications in pain and inflammation research.

Chiral Building Block for σ1 and Dopamine D4 Receptor Ligands

The chroman core is a privileged scaffold for both σ1 and dopamine D4 receptor ligands [REFS-1, REFS-2]. (1S)-1-(Chroman-4-yl)ethan-1-amine provides a stereochemically pure, functionalized intermediate for the synthesis of novel chroman-based analogs. This application is supported by class-level SAR showing that the chromane scaffold imparts distinct binding properties compared to chromenes [3], allowing researchers to fine-tune receptor affinity and selectivity.

Enantioselective Synthesis of Bioactive Amines

The (1S) stereochemistry of this compound is a critical feature for any synthetic or biological application requiring stereochemical purity. As evidenced by the general importance of stereochemistry in chroman-based ligand binding [1], this enantiomer can be utilized in asymmetric synthesis to construct more complex chiral molecules, or as a chiral resolving agent, ensuring that downstream biological assays reflect the activity of the desired stereoisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1s)-1-(Chroman-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.